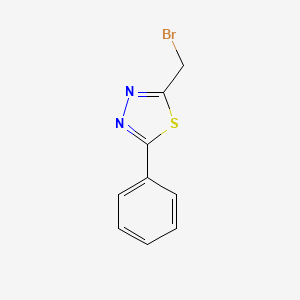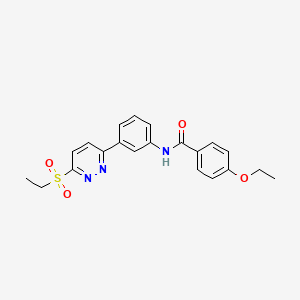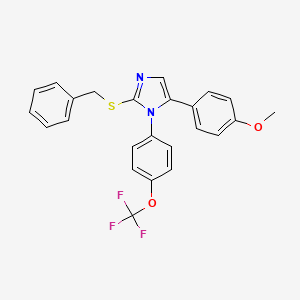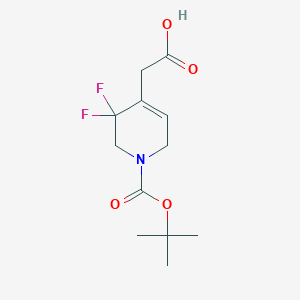
2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole” is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves reactions with primary amines . The reaction mechanism is believed to occur in multiple steps . For example, the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N gives products in excellent yields .Scientific Research Applications
Anticancer Applications
A study demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiadiazole moiety. These compounds were evaluated as potent anticancer agents. The synthesis involved the reaction of thioamide with α-halo compounds and subsequent evaluation of the anticancer activity against hepatocellular carcinoma cell lines. The best results were observed for specific compounds, indicating a structure-activity relationship conducive to anticancer properties (Gomha et al., 2017).
Antimicrobial Activity
Another study focused on the synthesis and characterization of heterocyclic compounds containing 1,2,3-thiadiazole and selenadiazole rings. These compounds were tested for their antimicrobial activity against various pathogenic microbes. The study also assessed the genotoxicity of these compounds using in vivo models, providing insights into their safety and potential as antibiotics (Al-Smadi et al., 2019).
Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel heterocycles bearing thiadiazoles has led to the discovery of compounds with significant anti-inflammatory, analgesic, and anti-ulcer activities. This was achieved by reacting 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole with heterocyclic amines, demonstrating the versatility of thiadiazole derivatives in developing pharmacologically active compounds (Gomha et al., 2017).
Corrosion Inhibition
A study utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron metal. This approach highlights the application of thiadiazole derivatives in the field of corrosion science, providing a theoretical basis for their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Anticonvulsant Studies
Novel triazolothiadiazoles bearing the benzoxazole moiety were synthesized and their anticonvulsant activities evaluated. These compounds demonstrated promising results in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, contributing to the development of new anticonvulsant medications (Sarafroz et al., 2021).
Properties
IUPAC Name |
2-(bromomethyl)-5-phenyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMQRMGFZCDRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)


![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)
![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)


![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)
![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

